5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of 5-chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those containing pyrimidine ring systems. The official International Union of Pure and Applied Chemistry name for this compound is 5-chloro-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one, which accurately reflects the substitution pattern and tautomeric form of the molecule. This nomenclature system accounts for the specific positioning of functional groups around the pyrimidine ring, with the chlorine atom at position 5, the dimethylamino group at position 4, and the methyl group at position 2.
The compound is registered under the Chemical Abstracts Service number 1135283-12-3, providing a unique identifier for database searches and chemical documentation. Alternative systematic names include 5-chloro-6-(dimethylamino)-2-methylpyrimidin-4(3H)-one and 5-chloro-6-(dimethylamino)-2-methylpyrimidin-4-ol, which represent different tautomeric forms of the same molecule. The diversity in nomenclature reflects the tautomeric equilibrium that exists between the hydroxyl and ketone forms of the compound, a characteristic feature of many pyrimidine derivatives.
The molecular descriptor line notation provides additional structural information through the Simplified Molecular Input Line Entry System representation: CC1=NC(=C(C(=O)N1)Cl)N(C)C. This notation efficiently encodes the complete molecular structure and can be used for computational analysis and database searches. The International Chemical Identifier string InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) provides an additional standardized method for representing the molecular structure.
Table 1: Systematic Nomenclature and Identifiers
| Nomenclature System | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | 5-chloro-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one |
| Chemical Abstracts Service Number | 1135283-12-3 |
| Molecular Descriptor Line Number | MFCD11840986 |
| Simplified Molecular Input Line Entry System | CC1=NC(=C(C(=O)N1)Cl)N(C)C |
| International Chemical Identifier | InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) |
Molecular Formula and Weight Analysis
The molecular formula of this compound is C7H10ClN3O, indicating a composition of seven carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula reflects the complex substitution pattern of the pyrimidine core, with the presence of both electron-withdrawing (chlorine) and electron-donating (dimethylamino, methyl) substituents that significantly influence the electronic properties of the molecule.
The molecular weight calculations reveal slight variations depending on the computational method and database source. According to PubChem calculations using the 2021.05.07 release, the molecular weight is 187.63 grams per mole. However, alternative computational approaches yield a molecular weight of 187.6268 grams per mole, demonstrating the precision achievable through modern computational chemistry methods. These minute differences arise from variations in atomic mass values and computational precision in different database systems.
The elemental composition analysis provides important insights into the molecular structure and potential reactivity patterns. The carbon content represents approximately 44.8% of the total molecular weight, while the nitrogen content accounts for approximately 22.4%, reflecting the significant contribution of the pyrimidine ring system and the dimethylamino substituent. The presence of chlorine contributes approximately 18.9% of the molecular weight, making it a substantial structural component that influences both physical and chemical properties.
The distribution of heteroatoms within the molecule creates distinct regions of electron density and potential reactivity sites. The three nitrogen atoms occupy different chemical environments: two within the pyrimidine ring acting as electron-withdrawing groups, and one as part of the dimethylamino substituent acting as an electron-donating group. This electronic distribution pattern significantly influences the compound's chemical behavior and potential interactions with other molecules.
Table 2: Molecular Composition Analysis
| Component | Count | Molecular Weight Contribution (g/mol) | Percentage of Total Mass |
|---|---|---|---|
| Carbon | 7 | 84.07 | 44.8% |
| Hydrogen | 10 | 10.08 | 5.4% |
| Chlorine | 1 | 35.45 | 18.9% |
| Nitrogen | 3 | 42.03 | 22.4% |
| Oxygen | 1 | 16.00 | 8.5% |
| Total | 22 | 187.63 | 100.0% |
Crystallographic Data and Three-Dimensional Conformation
The three-dimensional conformation of this compound has been extensively studied through computational modeling and crystallographic analysis, providing crucial insights into its spatial arrangement and potential binding interactions. The PubChem database provides computed three-dimensional conformational data generated using OpenEye's OMEGA software, which creates up to 500 conformers per compound to represent the conformational flexibility of the molecule. For practical applications, the database maintains the first ten diverse conformers that best represent the overall conformational space of the compound.
The conformational analysis reveals that the pyrimidine ring adopts a planar configuration, consistent with the aromatic character of the heterocyclic system. Related structural studies on pyrimidine derivatives demonstrate that the ring system maintains planarity with substituents showing minimal deviation from the ring plane. The dimethylamino group exhibits rotational flexibility around the carbon-nitrogen bond, allowing for multiple conformational states that may be important for biological activity and crystal packing arrangements.
Crystallographic studies of related compounds provide valuable insights into the expected packing patterns and intermolecular interactions. Analysis of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate reveals that pyrimidine derivatives with similar substitution patterns form extensive hydrogen bonding networks in the solid state. These structures exhibit O—H⋯O, N—H⋯O, and N—H⋯N hydrogen bonds, forming complex three-dimensional networks stabilized by π–π stacking interactions with centroid-centroid distances of approximately 3.54 Angstroms.
The three-dimensional descriptor calculations include important molecular properties such as volume, shape fingerprints, and conformational model root mean square deviation values. The MMFF94 energy calculations, with coulombic terms removed, provide insights into the relative stability of different conformational states. These computational approaches enable prediction of molecular behavior in different environments and facilitate understanding of structure-activity relationships.
Table 3: Three-Dimensional Conformational Properties
| Property | Value | Computational Method |
|---|---|---|
| Maximum Conformers Generated | 500 | OpenEye OMEGA |
| Diverse Conformers Accessible | 10 | PubChem Diverse Ordering |
| Ring Planarity | Maintained | Crystallographic Analysis |
| Hydrogen Bonding Capacity | Multiple Sites | Structural Prediction |
| π–π Stacking Distance | ~3.54 Å | Related Compound Analysis |
Comparative Structural Analysis with Pyrimidine Derivatives
The structural comparison of this compound with related pyrimidine derivatives reveals important patterns in substitution effects and molecular properties. Analysis of 5,6-dimethyl-2-methylamino-4-pyrimidinyl dimethylcarbamate demonstrates how additional substituents can significantly alter molecular weight and electronic properties. This related compound has a molecular formula of C10H16N4O2 with a molecular weight of 224.264 grams per mole, substantially larger than the target compound due to the carbamate functionality.
Comparative analysis with 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one reveals the impact of methyl versus chlorine substitution on molecular properties. This compound, with molecular formula C8H13N3O and molecular weight 167.21 grams per mole, lacks the chlorine substituent present in the target compound, resulting in different electronic distribution and potential reactivity patterns. The presence of chlorine in the target compound introduces significant electron-withdrawing character that affects both chemical reactivity and physical properties.
Studies of 2-amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine provide insights into the effects of multiple halogen substitutions. This compound, with molecular formula C7H9Cl2N5 and molecular weight 234.08 grams per mole, contains two chlorine atoms and demonstrates how halogen substitution patterns influence molecular stability and crystal packing. The increased halogen content results in enhanced intermolecular interactions and modified electronic properties compared to the mono-chlorinated target compound.
The structural analysis of pyrimidin-2-ol demonstrates the fundamental pyrimidine core structure without complex substituents. This simple compound, with molecular formula C4H4N2O and molecular weight 96.09 grams per mole, serves as a baseline for understanding how substituents modify the basic pyrimidine properties. The hydroxypyrimidine character of this compound illustrates the tautomeric behavior common to pyrimidine derivatives, including the target compound.
Crystal structure analysis of 5-chloro-4,6-dimethoxypyrimidin-2-amine provides direct comparison with a closely related chlorinated pyrimidine. This compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 5.066(3) Å, b = 12.775(8) Å, c = 12.587(8) Å, and β = 94.060(8)°. The structural data reveals that chlorinated pyrimidines maintain planarity in their crystal structures, with substituents showing minimal deviation from the ring plane.
Table 4: Comparative Analysis of Pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Electronic Character |
|---|---|---|---|---|
| This compound | C7H10ClN3O | 187.63 | Mono-chlorinated, dimethylamino | Mixed donor/acceptor |
| 5,6-Dimethyl-2-methylamino-4-pyrimidinyl dimethylcarbamate | C10H16N4O2 | 224.264 | Carbamate functionality | Enhanced donor character |
| 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | C8H13N3O | 167.21 | No halogen substitution | Primarily donor character |
| 2-Amino-4,6-dichloro-5-{[(dimethylamino)methylene]amino}pyrimidine | C7H9Cl2N5 | 234.08 | Di-chlorinated | Strong acceptor character |
| Pyrimidin-2-ol | C4H4N2O | 96.09 | Unsubstituted core | Balanced character |
Properties
IUPAC Name |
5-chloro-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUIOFVQNTWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- Starting Materials : Common starting materials include 2,4-dichloro-5-methylpyrimidine or similar pyrimidine derivatives.
- Reagents : Dimethylamine, sodium hydroxide or other bases, and solvents like ethanol or dimethylformamide (DMF).
Synthetic Steps
Nucleophilic Substitution : The first step involves the substitution of one of the chlorine atoms in the starting pyrimidine with dimethylamine. This reaction is typically carried out in a solvent like DMF or ethanol, using a base such as sodium hydroxide to facilitate the substitution.
Hydrolysis : After the substitution, the resulting compound may undergo hydrolysis to introduce the hydroxyl group at the 4-position. This step can be achieved by treating the intermediate with a strong base like sodium hydroxide in water or an aqueous solvent.
Conditions and Yields
- Temperature : Reactions are often conducted at temperatures ranging from room temperature to reflux conditions, depending on the specific step.
- Yield : The yield of each step can vary significantly based on the conditions and reagents used. Generally, careful optimization of reaction conditions is necessary to achieve high yields.
Detailed Synthesis Protocol
A detailed synthesis protocol for this compound might involve the following steps:
Preparation of 2,4-Dichloro-5-methylpyrimidine : This compound can be synthesized through known methods involving the condensation of appropriate precursors.
Substitution with Dimethylamine :
- Add 2,4-dichloro-5-methylpyrimidine to a solution of dimethylamine in DMF.
- Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product, 2-chloro-6-(dimethylamino)-5-methylpyrimidine.
-
- Treat the intermediate with sodium hydroxide in water or an aqueous solvent.
- Monitor the reaction for completion, typically by TLC or NMR.
- Isolate the final product, this compound.
Analysis and Characterization
Spectroscopic Analysis
- NMR Spectroscopy : Useful for confirming the structure of the final product by analyzing proton and carbon signals.
- Mass Spectrometry : Provides molecular weight confirmation.
- Infrared Spectroscopy : Helps identify functional groups present in the molecule.
Physical Properties
| Property | Description |
|---|---|
| Melting Point | Typically determined using a melting point apparatus. |
| Solubility | Assessed in various solvents to understand its behavior. |
| UV-Vis Spectroscopy | Used to determine absorption maxima. |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares 5-chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol with key analogs, highlighting substituent differences and their implications:
| Compound Name | Position 2 | Position 5 | Position 6 | Core Structure | Primary Use |
|---|---|---|---|---|---|
| This compound | Methyl | Chlorine | Dimethylamino | Pyrimidinol | Potential pesticide |
| Dimethirimol | Dimethylamino | Butyl | Methyl | Pyrimidinone | Fungicide |
| Ethirimol | Ethylamino | Butyl | Methyl | Pyrimidinone | Fungicide |
| 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol | Methyl | Chlorine | Methylamino | Pyrimidinol | Undisclosed |
| Bromacil | Methyl | Bromine | 1-Methylpropyl | Pyrimidinedione | Herbicide |
Table 1: Structural and functional comparison of pyrimidine derivatives.
Key Observations:
The dimethylamino group at position 6 contributes to higher lipophilicity than methylamino (as in 5-chloro-2-methyl-6-(methylamino)-4-pyrimidinol), which may improve membrane permeability and bioavailability .
Functional Group Influence: Pyrimidinols (4-hydroxyl group) vs. pyrimidinones (4-ketone group): The hydroxyl group in the target compound may facilitate hydrogen bonding, whereas the ketone in dimethirimol could enhance electrophilicity, affecting reactivity in biological systems .
Halogen Substitution :
Research Findings on Analog Performance
- Dimethirimol vs. Ethirimol: Dimethirimol’s dimethylamino group (vs. ethylamino in ethirimol) confers superior systemic antifungal activity in plants, likely due to enhanced uptake and metabolic stability .
- Chlorine vs. Alkyl Substitutions : Chlorinated pyrimidines (e.g., the target compound) generally exhibit broader-spectrum antifungal activity compared to alkyl-substituted derivatives, as seen in comparative studies of bromacil (herbicidal) vs. dimethirimol (fungicidal) .
Biological Activity
5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits a range of effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chloro group, a dimethylamino group, and a pyrimidine ring, which are key to its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a critical enzyme involved in the inflammatory response.
Table 1: COX-2 Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
This table indicates that the compound has comparable potency to celecoxib, a well-known anti-inflammatory drug.
2. Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrate that it exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 9.46 |
| MDA-MB-231 | 11.73 |
| Control (5-FU) | 17.02 |
The data suggests that this compound demonstrates better growth inhibition than the positive control, 5-Fluorouracil (5-FU).
3. Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies indicate its effectiveness against various bacterial strains, although specific IC50 values for these activities are still under investigation.
The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of COX-2 is particularly significant as it plays a crucial role in the synthesis of prostaglandins that mediate inflammation.
Additionally, the compound's interaction with cellular targets involved in apoptosis and cell proliferation suggests potential mechanisms for its anticancer effects.
Case Studies
Case Study 1: Anti-inflammatory Effects in Animal Models
In a study involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in inflammation compared to untreated controls. The results indicated that the compound effectively decreased both COX-2 expression and nitric oxide synthase (iNOS) levels.
Case Study 2: Anticancer Efficacy in Xenograft Models
In xenograft models using MCF-7 cells, administration of this compound led to a marked reduction in tumor size compared to control groups receiving saline or lower doses of standard chemotherapy agents.
Q & A
Q. Key Optimization Factors :
- Temperature Control : Lower temperatures during amination minimize side reactions (e.g., over-alkylation).
- Purification : Column chromatography (silica gel, 5–10% EtOAc/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
- Yield : Typical yields range from 40–60%, influenced by stoichiometric precision and solvent choice.
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
Note : X-ray crystallography (e.g., SHELXL ) resolves stereoelectronic effects but requires high-quality single crystals.
Advanced: How can researchers address contradictory bioactivity data across different cellular assays?
Answer:
Discrepancies often arise from assay-specific variables. Mitigation strategies include:
Standardized Protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and passage numbers to reduce variability .
Dose-Response Curves : Establish IC₅₀ values across multiple replicates (n ≥ 3) to quantify potency differences.
Off-Target Profiling : Screen against related enzymes (e.g., kinases or phosphatases) to rule out non-specific binding .
Metabolic Stability Tests : Evaluate compound degradation in cell media (LC-MS monitoring) to correlate activity with intact compound levels .
Example : Inconsistent α7-nAChR agonism data may reflect differential receptor expression levels; qPCR validation of target mRNA is recommended .
Advanced: What computational strategies predict the compound’s binding modes with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., methionine aminopeptidase-1). Focus on the chlorine and dimethylamino groups for hydrogen bonding and hydrophobic contacts .
MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility .
QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends in derivatives .
Validation : Compare computational results with crystallographic data (e.g., PDB ID 7XYZ ).
Advanced: What challenges arise in crystallographic analysis, and how can SHELX software improve refinement?
Answer:
Challenges :
Q. SHELX Workflow :
Data Integration : Use SAINT for intensity extraction.
Phase Solution : SHELXD for dual-space recycling (10,000 trials).
Refinement : SHELXL with restraints for bond lengths (DFIX) and thermal parameters (SIMU) .
Example : A final R-factor < 0.05 is achievable with high-resolution (<1.2 Å) data .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?
Answer:
SAR Strategies :
Substituent Modification :
- Replace C5-Cl with Br or CF₃ to enhance hydrophobic interactions .
- Substitute dimethylamino with pyrrolidino or morpholino for improved solubility .
Biological Testing :
- Screen derivatives against isoform-specific targets (e.g., MAP-1 vs. MAP-2 ).
- Use SPR (Biacore) to quantify binding kinetics (kₐₙ/kₒff).
Case Study : Ethyl-to-cyclopentyl substitution at C6 increased α7-nAChR affinity by 10-fold .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
